1-(5-Methyl-3-phenylisoxazol-4-yl)ethanol

Description

Historical Background and Discovery

The historical development of 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanol is intrinsically linked to the broader discovery and exploration of the isoxazole ring system itself. The isoxazole heterocycle was first proposed by Hantzsch, who initially studied this ring system as an isomer of the previously discovered oxazole structure. The designation "isoxazole" derives from the combination of "iso" indicating isomeric relationship, "oxa" representing the oxygen atom, "aza" denoting the nitrogen atom, and "ole" signifying the five-membered ring structure. The specific compound 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanol emerged from systematic investigations into substituted isoxazole derivatives, particularly those bearing phenyl and alkyl substituents that could enhance both synthetic utility and biological activity.

The compound's entry into chemical databases can be traced through its registration in the Chemical Abstracts Service system, where it received the identifier 6497-24-1. The development of this particular derivative represents part of the broader exploration of isoxazole chemistry that gained momentum in the mid-20th century, as researchers recognized the pharmaceutical potential of heterocyclic compounds containing the isoxazole nucleus. The synthesis and characterization of phenyl-substituted isoxazoles, including 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanol, emerged from systematic studies investigating the effects of various substituents on the biological and chemical properties of the isoxazole core structure.

Nomenclature and Identification

The systematic nomenclature of 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanol follows the established conventions of the International Union of Pure and Applied Chemistry nomenclature system. According to the PubChem database, the compound's official International Union of Pure and Applied Chemistry name is designated as 1-(5-methyl-3-phenyl-1,2-oxazol-4-yl)ethanol. This nomenclature precisely describes the molecular structure by indicating the position of each substituent on the isoxazole ring system and the nature of the attached functional groups.

The compound maintains several alternative names and identifiers that facilitate its recognition across different chemical databases and literature sources. These include 1-(5-Methyl-3-phenylisoxazol-4-yl)ethan-1-ol and 1-(5-methyl-3-phenyl-1,2-oxazol-4-yl)ethanol, all of which describe the same molecular entity. The compound's unique molecular descriptors include its International Chemical Identifier string: InChI=1S/C12H13NO2/c1-8(14)11-9(2)15-13-12(11)10-6-4-3-5-7-10/h3-8,14H,1-2H3, and its corresponding International Chemical Identifier Key: DAQOOSLMUWKCQM-UHFFFAOYSA-N.

Table 1: Chemical Identifiers for 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanol

The Simplified Molecular-Input Line-Entry System representation CC1=C(C(=NO1)C2=CC=CC=C2)C(C)O provides a linear notation that uniquely describes the compound's connectivity and stereochemistry. This notation system enables computational analysis and database searching while maintaining chemical accuracy in representing the three-dimensional structure of the molecule.

Position within the Isoxazole Family of Compounds

1-(5-Methyl-3-phenylisoxazol-4-yl)ethanol occupies a distinctive position within the extensive family of isoxazole-containing compounds, which represents one of the most important classes of five-membered heterocyclic systems in medicinal chemistry. Isoxazoles are characterized as electron-rich azoles containing an oxygen atom adjacent to a nitrogen atom, forming a unique heterocyclic framework that distinguishes them from related systems such as oxazoles, pyrroles, and furans. The fundamental isoxazole structure consists of a five-membered ring with oxygen and nitrogen atoms at positions 1 and 2 respectively, creating a system that exhibits distinctive electronic and chemical properties.

The specific substitution pattern present in 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanol places it within the subset of tri-substituted isoxazoles, where three positions of the five-membered ring bear functional groups. The presence of a phenyl group at position 3 categorizes this compound among the 3-phenylisoxazole derivatives, a class that has demonstrated significant importance in pharmaceutical applications. The methyl substitution at position 5 and the ethanol moiety at position 4 further refine its classification within this family, creating a unique substitution pattern that influences both its chemical reactivity and potential biological activity.

Recent comprehensive reviews of isoxazole chemistry have highlighted the importance of substituted derivatives in drug discovery applications. The isoxazole nucleus appears in numerous marketed pharmaceutical compounds, including antibacterial agents such as sulfamethoxazole and sulfisoxazole, anticonvulsants like zonisamide, and anti-inflammatory drugs including valdecoxib. This broad pharmaceutical relevance underscores the significance of specific derivatives like 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanol as potential building blocks or lead compounds in medicinal chemistry research.

Table 2: Comparison of Structural Features within Isoxazole Family

Molecular Classification and Taxonomy

The molecular classification of 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanol encompasses multiple taxonomic levels that reflect both its structural characteristics and functional properties. At the highest level, this compound belongs to the class of organic heterocyclic compounds, specifically those containing nitrogen and oxygen heteroatoms within a five-membered ring system. The presence of the isoxazole nucleus places it within the broader category of azoles, which represents one of the most extensively studied families of heterocyclic compounds in organic and medicinal chemistry.

From a functional group perspective, 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanol contains multiple distinct molecular features that contribute to its overall classification. The compound incorporates a secondary alcohol functional group through its ethanol moiety, an aromatic phenyl ring system, and a methyl substituent, creating a complex molecular architecture. This combination of functional groups classifies the compound as a heterocyclic alcohol with aromatic character, distinguishing it from simpler isoxazole derivatives that may contain fewer functional group types.

The stereochemical considerations of 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanol add another dimension to its molecular classification. The presence of a chiral center at the carbon atom bearing the hydroxyl group introduces stereochemical complexity, although the current literature does not specify the absolute configuration of commercially available samples. This stereochemical aspect is crucial for understanding the compound's potential biological activity, as different enantiomers may exhibit distinct pharmacological properties.

Table 3: Molecular Classification Hierarchy

The computational classification of 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanol reveals additional insights into its molecular properties and potential applications. According to database analyses, the compound exhibits characteristics consistent with drug-like molecules, including appropriate molecular weight, lipophilicity parameters, and structural complexity. These computational descriptors position the compound within the chemical space typically occupied by bioactive molecules and pharmaceutical intermediates, supporting its potential utility in medicinal chemistry applications.

Properties

IUPAC Name |

1-(5-methyl-3-phenyl-1,2-oxazol-4-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-8(14)11-9(2)15-13-12(11)10-6-4-3-5-7-10/h3-8,14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAQOOSLMUWKCQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Example Procedure:

- Reduction of a keto precursor with NaBH₄ in ethanol or methanol.

- Alkylation with ethyl halides (e.g., ethyl bromide) in the presence of a base like potassium carbonate .

Research data indicates that such modifications are effective for introducing the ethanol group at the 4-position of the isoxazole ring.

Synthesis via Multi-step Intermediates

Research articles describe multi-step synthesis involving intermediates such as substituted aromatic nitriles and acetoacetates, followed by cycloaddition reactions:

- Step 1: Condensation of substituted aromatic nitriles with ethyl acetoacetate in the presence of TiCl₄ to form β-keto nitriles.

- Step 2: Cyclization with hydroxylamine hydrochloride to form isoxazoles.

- Step 3: Functionalization of the isoxazole ring with hydroxyl groups via reduction or hydrolysis.

This pathway allows for structural diversification and precise placement of functional groups, including the ethanol moiety.

Alternative Synthetic Routes from Isoxazole Precursors

Based on recent advances, a stereoselective synthesis involves:

- Starting from (R)-1-[5-(3-chlorophenyl)-isoxazol-3-yl] ethanone , which is reduced using borane dimethyl sulfide in tetrahydrofuran (THF).

- Quenching with methanol yields the (R)-enantiomer of the ethanol derivative.

This method emphasizes stereoselectivity and high yield, suitable for pharmaceutical applications.

Data Table Summarizing Key Preparation Methods

Notes on Reaction Conditions and Optimization

- Solvent Choice: Ethanol, tetrahydrofuran, or toluene are common solvents.

- Temperature: Reactions typically occur at reflux (80–110°C) or low temperatures (-70°C) for sensitive steps.

- Catalysts: Triphenylphosphine, TiCl₄, or enzymatic catalysts are employed depending on the route.

- Purification: Recrystallization, column chromatography, and extraction are standard for isolating pure products.

Chemical Reactions Analysis

1-(5-Methyl-3-phenylisoxazol-4-yl)ethanol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products.

Scientific Research Applications

Medicinal Chemistry

1-(5-Methyl-3-phenylisoxazol-4-yl)ethanol serves as a building block for synthesizing various pharmaceuticals due to its isoxazole core, which exhibits notable biological activity. Its applications include:

- Anticancer Activity : Studies have shown that this compound can inhibit cell proliferation in various cancer cell lines. The IC50 values indicate strong inhibitory effects, ranging from 10 µM to 30 µM depending on the specific cell line being tested .

- Antimicrobial Properties : The compound demonstrates antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of approximately 15 µg/mL and 25 µg/mL respectively .

Biological Studies

1-(5-Methyl-3-phenylisoxazol-4-yl)ethanol has been utilized as a probe in studying biological pathways and interactions due to its structural features. It is particularly valuable in:

- Inflammation Models : Research indicates that treatment with this compound can significantly reduce pro-inflammatory cytokines like TNF-alpha and IL-6, suggesting potential therapeutic applications in inflammatory diseases .

Material Science

The compound is explored for its potential in creating novel materials with unique properties. Its structural characteristics allow for modifications that can lead to the development of advanced materials used in various industrial applications.

Anticancer Study

A study conducted on several cancer cell lines demonstrated that 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanol exhibited significant cytotoxicity. The results indicated that the compound could modulate signaling pathways associated with cell cycle regulation, leading to reduced tumor growth .

Antimicrobial Evaluation

In a comparative study assessing the antimicrobial properties of the compound against common pathogens, it was found to possess effective antibacterial activity. This research highlights its potential use in treating bacterial infections and developing new antimicrobial agents .

Inflammation Model Study

In models simulating inflammation, the compound was shown to reduce levels of pro-inflammatory cytokines significantly. This finding suggests its potential utility in developing treatments for inflammatory conditions .

Pharmacological Effects

The pharmacological effects of 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanol include:

Mechanism of Action

The mechanism of action of 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanol involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanol with structurally related derivatives, focusing on their functional groups, synthesis routes, physical properties, and applications.

Key Observations:

Structural Diversity and Reactivity: The ethanol derivative’s hydroxyl group enhances hydrogen-bonding capacity, making it suitable for solubility modulation in drug formulations. In contrast, the bromoacetyl derivative’s electrophilic bromine atom facilitates nucleophilic substitutions, ideal for creating covalent inhibitors . Sulfonamide derivatives exhibit high crystallinity and are optimized for target binding (e.g., COX-2 inhibition), while urea derivatives (e.g., SI23) leverage hydrogen bonds for enzyme interactions .

Synthetic Accessibility: The ethanone precursor (CAS: 19212-42-1) is a versatile intermediate, enabling bromination, reduction, or sulfonation to access diverse analogs . Urea and amide derivatives are synthesized via coupling reactions (e.g., isocyanate or HBTU-mediated amidation), emphasizing modularity in drug design .

Physical and Pharmacological Profiles: Melting Points: Urea derivatives (160–200°C) exhibit higher melting points than liquid intermediates (e.g., bromoacetyl), reflecting stronger intermolecular forces . Applications: Sulfonamides and ureas dominate pharmaceutical uses, while brominated/ethanol derivatives are preferred in agrochemical synthesis .

Biological Activity

1-(5-Methyl-3-phenylisoxazol-4-yl)ethanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

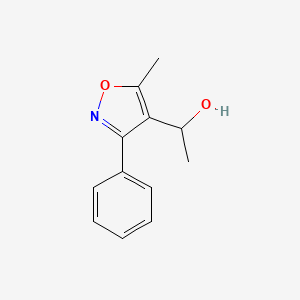

Chemical Structure

The molecular structure of 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanol can be represented as follows:

The biological activity of 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanol is primarily attributed to its interaction with various biological targets, influencing several biochemical pathways. The compound is known to exhibit:

- Anticancer Activity : It has been reported to inhibit cell proliferation in various cancer cell lines, potentially through the modulation of signaling pathways associated with cell cycle regulation.

- Antimicrobial Properties : Studies indicate that this compound possesses antimicrobial activity against a range of pathogens, suggesting its potential use in treating infections.

Pharmacological Effects

The pharmacological effects of 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanol include:

| Activity | Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of cancer cell growth | |

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |

| Anti-inflammatory | Reduction in inflammatory markers |

Case Studies

Several studies have explored the biological activity of 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanol:

- Anticancer Study : A study conducted on various cancer cell lines demonstrated that 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanol exhibited significant cytotoxicity, with IC50 values indicating strong inhibitory effects on cell proliferation (IC50 values ranging from 10 µM to 30 µM depending on the cell line) .

- Antimicrobial Evaluation : Another research effort assessed the antimicrobial properties of the compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that the compound had minimum inhibitory concentrations (MICs) of approximately 15 µg/mL for S. aureus and 25 µg/mL for E. coli, indicating promising antibacterial activity .

- Inflammation Model : In a model of inflammation, treatment with 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanol resulted in a significant reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), suggesting potential therapeutic applications in inflammatory diseases .

Q & A

Q. How can green chemistry principles be integrated into large-scale synthesis?

- Methodological Recommendations :

- Solvent replacement : Replace methanol with cyclopentyl methyl ether (CPME) for safer reflux conditions .

- Catalyst recycling : Explore magnetic nanoparticle-supported catalysts for heterocyclic ring formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.